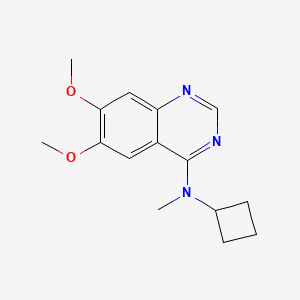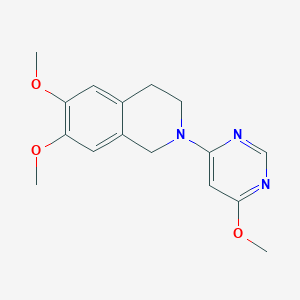![molecular formula C15H17ClN4O B6445367 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine CAS No. 2640962-89-4](/img/structure/B6445367.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
生化学分析
Biochemical Properties
It is known that similar compounds have shown to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, which can influence its function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .
準備方法
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Substitution reactions:
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
化学反応の分析
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired transformations.
科学的研究の応用
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine can be compared with other similar compounds, such as:
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure, used for managing allergies.
Trazodone: An antidepressant that also contains a piperazine moiety, used for treating depression and anxiety disorders.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages over other similar compounds in certain applications.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-14-10-17-15(18-11-14)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEONFDMVKXCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445296.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445299.png)


![1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine](/img/structure/B6445311.png)
![1-[4-(4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6445314.png)
![3-{[1-(but-3-en-1-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6445337.png)
![3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6445343.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6445347.png)
![N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445360.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6445363.png)
![N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445371.png)
![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445377.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445385.png)
